molecular formula C8H14O4 B3422659 1,4-Diacetoxybutane CAS No. 26248-69-1

1,4-Diacetoxybutane

Cat. No. B3422659
CAS RN: 26248-69-1
M. Wt: 174.19 g/mol
InChI Key: XUKSWKGOQKREON-UHFFFAOYSA-N
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Patent
US04156685

Procedure details

Both 1,4-butanediol and tetrahydrofuran are useful as a solvent and raw materials for organic synthesis such as polymeric material. They have been produced through various ways. For example, tetrahydrofuran is produced by (a) catalytic hydrogenation of furan which has been obtained by elimination of carbonyl group from furfural, (b) dehydration cyclization of butanediol obtained by hydrogenation of butynediol which is a reaction product of acetylene and formaldehyde and (c) reaction of 1,4-diacetoxybutanediol and water in the presence of an acid catalyst; and 1,4-butanediol is produced by (d) hydrogenation of butynediol and (e) hydrolysis of 1,4-diacetoxybutane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,4-diacetoxybutanediol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C#C.C=O.[C:5]([O:8][C:9](O)([OH:17])[CH2:10][CH2:11][CH2:12][O:13][C:14](=[O:16])[CH3:15])(=[O:7])[CH3:6]>O>[CH2:12]([OH:13])[CH2:11][CH2:10][CH2:9][OH:8].[CH:9]([OH:17])([OH:8])[C:10]#[C:11][CH3:12].[C:5]([O:8][CH2:9][CH2:10][CH2:11][CH2:12][O:13][C:14](=[O:16])[CH3:15])(=[O:7])[CH3:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
1,4-diacetoxybutanediol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(CCCOC(C)=O)(O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCO)O
Name
Type
product
Smiles
C(C#CC)(O)O
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(=O)OCCCCOC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04156685

Procedure details

Both 1,4-butanediol and tetrahydrofuran are useful as a solvent and raw materials for organic synthesis such as polymeric material. They have been produced through various ways. For example, tetrahydrofuran is produced by (a) catalytic hydrogenation of furan which has been obtained by elimination of carbonyl group from furfural, (b) dehydration cyclization of butanediol obtained by hydrogenation of butynediol which is a reaction product of acetylene and formaldehyde and (c) reaction of 1,4-diacetoxybutanediol and water in the presence of an acid catalyst; and 1,4-butanediol is produced by (d) hydrogenation of butynediol and (e) hydrolysis of 1,4-diacetoxybutane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,4-diacetoxybutanediol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C#C.C=O.[C:5]([O:8][C:9](O)([OH:17])[CH2:10][CH2:11][CH2:12][O:13][C:14](=[O:16])[CH3:15])(=[O:7])[CH3:6]>O>[CH2:12]([OH:13])[CH2:11][CH2:10][CH2:9][OH:8].[CH:9]([OH:17])([OH:8])[C:10]#[C:11][CH3:12].[C:5]([O:8][CH2:9][CH2:10][CH2:11][CH2:12][O:13][C:14](=[O:16])[CH3:15])(=[O:7])[CH3:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
1,4-diacetoxybutanediol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(CCCOC(C)=O)(O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCO)O
Name
Type
product
Smiles
C(C#CC)(O)O
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(=O)OCCCCOC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04156685

Procedure details

Both 1,4-butanediol and tetrahydrofuran are useful as a solvent and raw materials for organic synthesis such as polymeric material. They have been produced through various ways. For example, tetrahydrofuran is produced by (a) catalytic hydrogenation of furan which has been obtained by elimination of carbonyl group from furfural, (b) dehydration cyclization of butanediol obtained by hydrogenation of butynediol which is a reaction product of acetylene and formaldehyde and (c) reaction of 1,4-diacetoxybutanediol and water in the presence of an acid catalyst; and 1,4-butanediol is produced by (d) hydrogenation of butynediol and (e) hydrolysis of 1,4-diacetoxybutane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,4-diacetoxybutanediol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C#C.C=O.[C:5]([O:8][C:9](O)([OH:17])[CH2:10][CH2:11][CH2:12][O:13][C:14](=[O:16])[CH3:15])(=[O:7])[CH3:6]>O>[CH2:12]([OH:13])[CH2:11][CH2:10][CH2:9][OH:8].[CH:9]([OH:17])([OH:8])[C:10]#[C:11][CH3:12].[C:5]([O:8][CH2:9][CH2:10][CH2:11][CH2:12][O:13][C:14](=[O:16])[CH3:15])(=[O:7])[CH3:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
1,4-diacetoxybutanediol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(CCCOC(C)=O)(O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCO)O
Name
Type
product
Smiles
C(C#CC)(O)O
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(=O)OCCCCOC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04156685

Procedure details

Both 1,4-butanediol and tetrahydrofuran are useful as a solvent and raw materials for organic synthesis such as polymeric material. They have been produced through various ways. For example, tetrahydrofuran is produced by (a) catalytic hydrogenation of furan which has been obtained by elimination of carbonyl group from furfural, (b) dehydration cyclization of butanediol obtained by hydrogenation of butynediol which is a reaction product of acetylene and formaldehyde and (c) reaction of 1,4-diacetoxybutanediol and water in the presence of an acid catalyst; and 1,4-butanediol is produced by (d) hydrogenation of butynediol and (e) hydrolysis of 1,4-diacetoxybutane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1,4-diacetoxybutanediol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C#C.C=O.[C:5]([O:8][C:9](O)([OH:17])[CH2:10][CH2:11][CH2:12][O:13][C:14](=[O:16])[CH3:15])(=[O:7])[CH3:6]>O>[CH2:12]([OH:13])[CH2:11][CH2:10][CH2:9][OH:8].[CH:9]([OH:17])([OH:8])[C:10]#[C:11][CH3:12].[C:5]([O:8][CH2:9][CH2:10][CH2:11][CH2:12][O:13][C:14](=[O:16])[CH3:15])(=[O:7])[CH3:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
1,4-diacetoxybutanediol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(CCCOC(C)=O)(O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCO)O
Name
Type
product
Smiles
C(C#CC)(O)O
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(=O)OCCCCOC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.